molecular formula C9H12N2O2S2 B14790074 (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid

Cat. No.: B14790074
M. Wt: 244.3 g/mol
InChI Key: GTLHBJXBRTWZLG-UHFFFAOYSA-N
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Description

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a disulfide bond linking a pyridine ring to an amino acid backbone, which can influence its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid precursor. One common method includes the use of thiol-disulfide exchange reactions under mild oxidative conditions. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Carbodiimides for amide formation, alcohols for ester formation.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Amides, esters.

Scientific Research Applications

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involving disulfide bonds.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to form and break disulfide bonds. This property allows it to interact with and modify the structure and function of proteins that contain cysteine residues. The compound can act as a redox agent, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a thiol group that can form disulfide bonds.

    Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.

    Dithiothreitol: A reducing agent commonly used to break disulfide bonds.

Uniqueness

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which can influence its reactivity and interactions with biological molecules. This structural feature distinguishes it from other disulfide-containing compounds and provides unique opportunities for research and application.

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid

InChI

InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)

InChI Key

GTLHBJXBRTWZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(C(=O)O)N

Origin of Product

United States

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